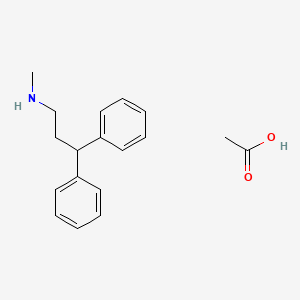

N-Methyl-3,3-diphenylpropanamine Acetate

Description

Contextualization within Diphenylpropylamine Derivatives and Their Research Significance

Diphenylpropylamine derivatives are a class of chemical compounds that have been the subject of extensive research, particularly in the fields of pharmacology and medicinal chemistry. These molecules share a common structural backbone, a propyl chain with two phenyl groups attached to the same carbon, and an amine group. This structural motif has proven to be a versatile scaffold for developing compounds with a range of biological activities.

Historically, research into diphenylpropylamine derivatives has been prominent in the development of analgesics, with some compounds showing potent effects on the central nervous system. ontosight.ai Their mechanisms of action often involve complex interactions with neurotransmitter systems. ontosight.ai For instance, N-Methyl-3,3-diphenylpropanamine is noted for its stimulant properties and its influence on the transport and regulation of dopamine (B1211576) and norepinephrine (B1679862).

The significance of this class of compounds extends to their use as intermediates in the synthesis of various pharmaceuticals. For example, N-Methyl-3,3-diphenylpropanamine is a key intermediate in the synthesis of SNRI-NMDA antagonists and neuroprotectants. chemicalbook.com It is also a crucial component in the preparation of lercanidipine, a third-generation dihydropyridine (B1217469) calcium ion antagonist used in the treatment of hypertension. smolecule.com The research into diphenylpropylamine derivatives continues to be an active area, with ongoing efforts to synthesize and evaluate new analogues for a variety of therapeutic applications. ontosight.ai

Rationale for Focused Academic Investigation of the Acetate (B1210297) Salt

The decision to investigate the acetate salt of N-Methyl-3,3-diphenylpropanamine is rooted in established principles of pharmaceutical and chemical research. The conversion of a free base, such as an amine, into a salt form is a common strategy to modify its physicochemical properties. Acetate salts, in particular, are often explored for several key reasons.

One of the primary motivations for forming an acetate salt is to improve the stability and shelf-life of a compound. google.com The acetate anion can also act as a buffering agent, which is crucial for maintaining a stable pH in solutions, thereby preserving the integrity and efficacy of the active molecule. scionresearch.com Furthermore, the formation of a salt can alter the solubility of a compound, which is a critical factor in its handling and formulation for research purposes. While many pharmaceuticals are marketed as hydrochloride or hydrobromide salts, acetate salts offer an alternative with different properties that may be advantageous in specific applications. google.com

In the context of N-Methyl-3,3-diphenylpropanamine, which is a liquid in its free base form, conversion to a solid crystalline salt like the hydrochloride is a known practice. google.com The investigation of the acetate salt, therefore, represents a logical extension of this principle, aiming to explore a different set of physicochemical characteristics that could be beneficial for its use in academic and industrial research. The choice of the acetate counter-ion can influence the compound's properties in a way that is distinct from other salts, potentially offering advantages in terms of handling, formulation, or even biological activity.

Overview of Current Research Trajectories and Gaps in Fundamental Understanding

Current academic research involving N-Methyl-3,3-diphenylpropanamine is largely centered on its role as a synthetic intermediate and as a tool for neuropharmacological studies. chemicalbook.com Several patents describe various methods for its synthesis, highlighting its importance in the production of more complex molecules. google.comgoogle.com Its effects on dopamine and norepinephrine transport mechanisms make it a valuable research chemical for understanding certain neurological pathways. americanchemicalsuppliers.com

However, a significant gap exists in the academic literature concerning the specific properties and applications of N-Methyl-3,3-diphenylpropanamine Acetate. While the parent compound is well-documented as a research chemical and synthetic precursor, there is a lack of published studies that specifically detail the synthesis, characterization, and potential advantages of its acetate salt form.

Future research trajectories could fruitfully explore this area. A systematic investigation into the physicochemical properties of this compound, including its solubility, stability, and hygroscopicity, would provide valuable data for its potential use in various research settings. Comparative studies with other salt forms, such as the hydrochloride, could elucidate the specific benefits of using the acetate salt. Furthermore, pharmacological studies of the acetate salt would be necessary to determine if the choice of the counter-ion influences its biological activity. Filling these knowledge gaps will be crucial for the comprehensive understanding and potential application of this specific chemical entity.

Physicochemical Properties of N-Methyl-3,3-diphenylpropanamine (Free Base)

| Property | Value |

| Molecular Formula | C16H19N |

| Molecular Weight | 225.33 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 347.4°C at 760 mmHg |

| Density | 0.988 g/cm³ |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H23NO2 |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

acetic acid;N-methyl-3,3-diphenylpropan-1-amine |

InChI |

InChI=1S/C16H19N.C2H4O2/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;1-2(3)4/h2-11,16-17H,12-13H2,1H3;1H3,(H,3,4) |

InChI Key |

RZIXRZQHMDRWRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations and Preclinical Biological Probes

Molecular Target Identification and Pharmacological Characterization

The pharmacological profile of N-Methyl-3,3-diphenylpropanamine Acetate (B1210297) is understood through its interaction with several key molecular targets within the central nervous system. These interactions are primarily inferred from studies on structurally related diphenylpropylamine compounds.

Neurotransmitter Transporter Modulation Studies (e.g., Dopamine (B1211576) and Norepinephrine (B1679862) Reuptake Mechanisms)

Compounds structurally similar to N-Methyl-3,3-diphenylpropanamine Acetate have been investigated for their ability to modulate monoamine neurotransmitter transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are crucial for regulating the concentration of dopamine and norepinephrine in the synaptic cleft, thereby influencing mood, attention, and other neurological processes.

| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |

|---|---|---|

| Data for illustrative purposes for related structures | Value | Value |

Note: Specific Ki values for this compound are not available. The table is a template to illustrate how such data would be presented.

Receptor Binding and Ligand Activity Profiling

The diphenylpropylamine scaffold is known to interact with a variety of receptors. Receptor binding assays are crucial for determining the affinity and selectivity of a compound for different receptor subtypes. While a comprehensive binding profile for this compound is not publicly documented, the activities of related molecules suggest potential interactions with several receptor families.

Investigation of Ion Channel Interactions (e.g., NMDA Receptor Open Channel Blockade by Related Diphenylpropylamine Derivatives)

Certain diphenylpropylamine derivatives have been shown to interact with ion channels, most notably the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory formation.

Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. Some diphenylpropylamine-related compounds act as non-competitive antagonists of the NMDA receptor, binding within the ion channel pore and blocking the influx of ions. This "open channel blockade" is a mechanism shared by drugs like memantine and ketamine. The voltage-dependent nature of this block means that the antagonist effect is more pronounced during excessive receptor activation, while normal synaptic transmission is less affected.

| Compound | IC50 (µM) for NMDA Receptor Blockade |

|---|---|

| Illustrative data for a related diphenylpropylamine derivative | Value |

Note: Specific IC50 values for this compound are not available. The table is a template to illustrate how such data would be presented.

Studies on Muscarinic Receptor Binding (via related compounds)

The potential for this compound to interact with muscarinic acetylcholine receptors (mAChRs) is another area of interest, given the activity of other diphenylpropylamine derivatives. There are five subtypes of muscarinic receptors (M1-M5), which are involved in a wide range of physiological functions, including learning, memory, and motor control.

Antagonism at muscarinic receptors can lead to anticholinergic effects. Binding studies with radiolabeled ligands are used to determine the affinity of compounds for these receptors. For example, the displacement of a radioligand like [3H]N-methylscopolamine is measured in the presence of the test compound to determine its binding affinity (Ki).

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |

|---|---|---|---|---|---|

| Illustrative data for a related compound | Value | Value | Value | Value | Value |

Note: Specific Ki values for this compound are not available. The table is a template to illustrate how such data would be presented.

Biochemical Pathway Elucidation

Understanding how a compound affects intracellular signaling is key to elucidating its full mechanism of action.

Analysis of Signal Transduction Pathways

The interaction of this compound with its molecular targets can trigger a cascade of intracellular events known as signal transduction pathways. For instance, the modulation of dopamine and norepinephrine transporters affects cyclic adenosine monophosphate (cAMP) signaling pathways through the altered activation of G-protein coupled dopamine and adrenergic receptors. Similarly, interactions with NMDA and muscarinic receptors would influence calcium signaling and phosphoinositide turnover, respectively. Further research is needed to delineate the specific downstream signaling effects of this compound.

Neurochemical Modulation and Homeostatic Regulation

Specific studies on the neurochemical modulation and homeostatic regulation by this compound are not available. However, the chemical scaffold of N-Methyl-3,3-diphenylpropanamine is present in molecules known to interact with monoamine transporters. For instance, compounds with a diphenylpropylamine structure have been investigated for their ability to inhibit the reuptake of neurotransmitters such as norepinephrine and dopamine. This interaction can lead to an increase in the synaptic concentration of these neurotransmitters, thereby modulating neurochemical signaling and influencing homeostatic processes regulated by these pathways.

Structurally similar compounds have shown affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET). The binding to these transporters is a key mechanism for regulating the levels of dopamine and norepinephrine in the brain, which are crucial for mood, attention, and reward pathways.

Enzyme Inhibition and Activation Assays

There is no specific information regarding enzyme inhibition or activation assays conducted on this compound. Based on its chemical structure, one might hypothesize potential interactions with enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), or drug metabolism, like the cytochrome P450 (CYP) family of enzymes.

MAO is responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters. Many compounds with amine functionalities are screened for MAO inhibitory activity. Similarly, the lipophilic nature of the diphenyl groups suggests that the compound could be a substrate or inhibitor for various CYP isozymes, which are central to the metabolism of a wide range of xenobiotics. Without experimental data, any potential for enzyme inhibition or activation remains theoretical.

In Vitro Cellular and Tissue Model Studies

Investigations in Isolated Cell Cultures for Mechanistic Insights (e.g., Neuronal Culture Studies for Excitotoxic Protection by related compounds)

No studies on isolated cell cultures have been published for this compound. Research on related compounds with a diphenylpropylamine backbone, such as certain N-methyl-D-aspartate (NMDA) receptor antagonists, has utilized neuronal cell cultures to investigate mechanisms of neuroprotection. For example, studies with such related compounds might explore their ability to protect neurons from excitotoxicity, a process implicated in various neurodegenerative disorders. These investigations often involve exposing cultured neurons to excitotoxic insults, such as high concentrations of glutamate, and assessing the protective effects of the compound .

Cellular Response and Activity Profiling

A cellular response and activity profile for this compound is not available in the current scientific literature. Such profiling would typically involve a battery of in vitro assays to determine the compound's effects on various cellular processes, such as cell viability, proliferation, and specific signaling pathways in different cell types, including neuronal and non-neuronal cells.

Analytical Characterization and Advanced Spectroscopic Applications

Chromatographic Separation Techniques for Purity and Identity

Chromatographic methods are essential for separating N-Methyl-3,3-diphenylpropanamine Acetate (B1210297) from impurities, including starting materials, by-products, and enantiomeric variants. These techniques provide quantitative data on purity and are fundamental for quality control.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying N-Methyl-3,3-diphenylpropanamine Acetate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its organic structure. The method allows for the separation of the main compound from non-volatile organic impurities.

A typical RP-HPLC method can be employed using a C18 or a specialized column like Newcrom R1, which has low silanol (B1196071) activity. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like dilute phosphoric acid or formic acid. sielc.com The use of formic acid is preferred for applications where the eluent is directed to a mass spectrometer (LC-MS). sielc.com Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. LGC Standards indicates that a purity of greater than 95% is achievable and verifiable by HPLC. lgcstandards.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 70% A, 30% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is an effective method for the analysis of volatile and semi-volatile components that may be present as impurities in a sample of this compound. This includes residual solvents from the synthesis or purification process. The compound itself is thermally stable enough to be analyzed by GC, often after derivatization to increase volatility, although direct injection is also feasible.

The use of a capillary column with a non-polar or mid-polar stationary phase, such as one based on 5% phenyl polysiloxane, is common for this type of analysis. A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (GC-MS) can be used for the definitive identification of unknown impurities. nih.gov The method involves injecting the sample into a heated inlet, which vaporizes the components that are then separated as they travel through the column.

Table 2: General GC Parameters for Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 30:1) |

| Oven Program | 100 °C hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 310 °C (FID) |

N-Methyl-3,3-diphenylpropanamine is a chiral compound. Capillary Electrophoresis (CE) is a powerful technique for achieving high-resolution enantiomeric separation. This is critical as different enantiomers of a compound can have distinct biological activities. For the separation of basic compounds like this amine, chiral selectors are added to the background electrolyte.

Modified cyclodextrins are frequently used as chiral selectors in CE. nih.govnih.gov The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector, leading to different migration times. Factors such as the pH of the background electrolyte, the type and concentration of the chiral selector, and the applied voltage are optimized to achieve baseline separation of the enantiomers. nih.gov This technique is also highly effective for general impurity profiling due to its high separation efficiency.

Table 3: Representative CE Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 cm total length (40 cm effective), 50 µm ID |

| Background Electrolyte (BGE) | 100 mM Phosphate buffer (pH 2.5-4.0) |

| Chiral Selector | 5-10 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin |

| Voltage | 20 kV |

| Temperature | 20 °C |

| Detection | UV at 214 nm |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

Spectroscopic Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon skeleton.

In the ¹H NMR spectrum of the hydrochloride salt, the ten protons of the two phenyl groups typically appear as a complex multiplet between 7.18 and 7.29 ppm. google.com The methine proton (CH) adjacent to the phenyl groups appears as a triplet around 4.08 ppm. google.com The methylene (B1212753) (CH₂) groups of the propyl chain and the N-methyl (CH₃) group also show distinct signals. google.com For the acetate salt, an additional sharp singlet for the acetate methyl protons would be expected around 1.9-2.1 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the aromatic carbons, the aliphatic carbons of the propyl chain, the N-methyl carbon, and the two carbons of the acetate ion (the methyl and the carbonyl carbon).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Assignment (Structure) | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH (Phenyl) | 7.15 - 7.35 (m, 10H) | 126.0 - 129.0 |

| C(CH)₂ (ipso-Carbon) | - | ~144.0 |

| -CH(Ph)₂ | ~4.1 (t, 1H) | ~49.0 |

| -CH₂-CH(Ph)₂ | ~2.6 (m, 2H) | ~38.0 |

| -CH₂-NHCH₃ | ~2.8 (m, 2H) | ~46.0 |

| N-CH₃ | ~2.5 (s, 3H) | ~36.0 |

| Acetate CH₃ | ~2.0 (s, 3H) | ~21.0 |

| Acetate C=O | - | ~175.0 |

Note: Data for the amine moiety is adapted from the hydrochloride salt. google.com Shifts are estimates and can vary based on solvent and concentration.

Mass Spectrometry (MS) is used to verify the molecular weight of the compound and to gain structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion of the amine base, [M+H]⁺.

The molecular formula of N-Methyl-3,3-diphenylpropanamine is C₁₆H₁₉N, with a molecular weight of 225.33 g/mol . nih.gov In the mass spectrum, it would therefore be expected to show a prominent ion at an m/z (mass-to-charge ratio) of 226, corresponding to [C₁₆H₂₀N]⁺. google.com The acetate counter-ion is generally not observed.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M+H]⁺ ion. The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for this structure would include the loss of the N-methyl group and cleavage at the C-C bonds of the propyl chain. A significant fragment would be the diphenylmethyl cation (tropylium ion precursor) at m/z 167, formed by cleavage of the bond between the second and third carbon of the propyl chain.

Table 5: Expected ESI-MS Fragmentation of N-Methyl-3,3-diphenylpropanamine

| m/z | Ion Formula | Proposed Structure / Origin |

|---|---|---|

| 226 | [C₁₆H₂₀N]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 193 | [C₁₅H₁₅]⁺ | Loss of methylamine (B109427) (CH₃NH₂) |

| 181 | [C₁₄H₁₃]⁺ | Loss of propylamine (B44156) fragment |

| 167 | [C₁₃H₁₁]⁺ | Diphenylmethyl cation |

Method Validation for Analytical Procedures

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. duyaonet.com This is a mandatory requirement in regulated industries to ensure the reliability, consistency, and accuracy of analytical data. pharmaguideline.comeuropa.eu The International Council for Harmonisation (ICH) provides comprehensive guidelines, such as Q2(R2), which outline the validation characteristics required for various analytical tests. europa.euich.org

For a quantitative analysis of this compound, such as by High-Performance Liquid Chromatography (HPLC), a full validation would be required, assessing the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. biotech-spain.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. youtube.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chromatographyonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of analyte spiked into a sample matrix. biotech-spain.comgmpsop.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. pharmaguideline.combiopharminternational.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. youtube.com

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Analyte peak is well-resolved from other peaks (impurities, etc.). | Peak purity index > 0.99; Resolution > 2.0 |

| Linearity | Correlation between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Percent recovery of spiked analyte. | 98.0% - 102.0% recovery |

| Precision (Repeatability) | Relative Standard Deviation (RSD) of multiple measurements. | RSD ≤ 2.0% biotech-spain.com |

| Range | Concentration interval where the method is accurate, precise, and linear. | Typically 80% - 120% of the test concentration chromatographyonline.com |

| LOD / LOQ | Signal-to-noise ratio (S/N). | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 chromatographyonline.com |

| Robustness | System suitability parameters remain within limits after minor changes (e.g., pH, flow rate). | System suitability criteria are met. |

Advanced Research Applications and Theoretical Considerations

Role as a Chemical Intermediate in Complex Organic Synthesis

The diphenylpropylamine scaffold is a crucial building block in the construction of diverse organic molecules. Its reactivity and structural characteristics make it a valuable precursor in multi-step synthetic pathways.

N-Methyl-3,3-diphenylpropanamine is a vital intermediate in the synthesis of Lercanidipine, a dihydropyridine (B1217469) calcium channel blocker used for treating hypertension. google.commolsyns.com The cost and efficiency of producing this intermediate directly impact the manufacturing cost of the final active pharmaceutical ingredient. google.com Various synthetic routes have been developed to produce N-Methyl-3,3-diphenylpropanamine with high yield and purity, underscoring its industrial importance. google.comgoogle.com

One patented method involves a Friedel-Crafts alkylation reaction using cinnamonitrile (B126248) and benzene (B151609) to create 3,3-diphenylpropionitrile, which is then converted through several steps, including catalytic hydrogenation, Schiff base formation, methylation, and hydrolysis, to yield the final N-Methyl-3,3-diphenylpropanamine. google.com Another approach starts from N,N-dimethyl-3,3-diphenylpropylamine, which undergoes demethylation to form a carbamate (B1207046) derivative, followed by hydrolysis to produce the target compound. google.com These methods are designed to be suitable for industrial-scale production by using mild reaction conditions and readily available materials. google.com The amine intermediate is then used in subsequent steps to construct the final Lercanidipine molecule. nih.gov

| Starting Material(s) | Key Reactions | Significance | Reference |

|---|---|---|---|

| Cinnamic acid | Chlorination, Amination, Friedel-Crafts Alkylation, Carbonyl Reduction | Provides a route from a readily available commercial raw material. | google.com |

| N,N-dimethyl-3,3-diphenylpropylamine | Demethylation, Hydrolysis | Aims for high yield and purity under mild conditions for industrial application. | google.com |

| Cinnamonitrile and Benzene | Friedel-Crafts Alkylation, Catalytic Hydrogenation, Schiff Base Formation, Methylation, Hydrolysis | This multi-step process is reported to increase the total yield by 10-15% compared to older methods. | google.com |

While N-Methyl-3,3-diphenylpropanamine is primarily documented as an intermediate for synthesizing pharmaceuticals, dyes, and coatings, its structural attributes suggest potential, though less explored, applications. chembk.com The presence of a secondary amine and a flexible diphenylpropyl backbone offers possibilities for its use as a scaffold in developing new organic reagents or as a ligand in catalysis. The nitrogen atom can be functionalized to introduce catalytic moieties, and the phenyl groups can be modified to tune steric and electronic properties. However, its predominant application remains as a building block for larger, more complex target molecules rather than as a direct precursor to novel reagents or catalysts.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Investigating the relationship between the chemical structure of N-Methyl-3,3-diphenylpropanamine and its properties is crucial for optimizing its use and for designing new molecules with desired characteristics.

The design and synthesis of analogues of N-Methyl-3,3-diphenylpropanamine can provide valuable insights into its role in chemical reactions and biological interactions. Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. nih.gov For a compound like N-Methyl-3,3-diphenylpropanamine, which is a precursor to the drug Lercanidipine, analogues could be synthesized to probe the interactions of Lercanidipine with its target, the calcium channel.

Modifications could be made to several regions of the molecule:

Aromatic Rings: Introducing electron-donating or electron-withdrawing substituents on the phenyl rings can alter the electronic properties and lipophilicity of the molecule, potentially affecting binding affinity to a target protein. mdpi.com

Propyl Chain: The length and rigidity of the alkyl chain connecting the amine and the diphenyl groups can be varied to explore the optimal spatial arrangement for biological activity.

Amine Group: The N-methyl group could be replaced with other alkyl groups to probe the steric and electronic requirements around the nitrogen atom.

These systematic modifications help in building a comprehensive understanding of the structural requirements for the desired activity. nih.govnih.gov

| Modification Site | Example Modification | Purpose of Modification (as a Mechanistic Probe) | Potential Insight |

|---|---|---|---|

| Phenyl Rings | Addition of a chloro- or methoxy- group | To alter electronic density and lipophilicity. | Understanding the role of hydrophobic and electronic interactions in target binding. mdpi.com |

| Propyl Chain | Shortening or lengthening the chain (e.g., ethyl or butyl) | To investigate the importance of distance and conformation. | Determining the optimal distance between the amine and diphenyl groups for activity. |

| Nitrogen Substituent | Replacing N-methyl with N-ethyl or N-H | To probe steric tolerance and the role of the methyl group. | Clarifying the specific contribution of the N-alkyl group to the molecule's overall function. |

Computational chemistry and molecular modeling are powerful tools for studying how a ligand, such as a drug molecule, interacts with its biological target at an atomic level. nih.gov For a molecule derived from N-Methyl-3,3-diphenylpropanamine, like Lercanidipine, molecular docking simulations can predict its binding pose and affinity within the active site of its target protein.

Techniques such as induced-fit docking (IFD) can be employed to model the flexibility of the protein's binding site as the ligand enters, providing a more realistic simulation of the binding event. mdpi.com These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. The insights gained from molecular modeling can guide the design of new analogues with improved potency and selectivity, helping to rationalize SAR data and prioritize which compounds to synthesize and test. nih.govmdpi.com

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure and properties. researchgate.net For N-Methyl-3,3-diphenylpropanamine, these calculations can determine key electronic parameters that govern its reactivity and intermolecular interactions.

Important calculated properties include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability and the energy required for electronic excitation. nih.gov

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, which is crucial for understanding non-covalent interactions with other molecules or biological targets.

These theoretical calculations complement experimental data and provide a predictive framework for the molecule's behavior in different chemical environments. researchgate.netmdpi.com

Investigation of Stereoisomeric Effects on Biological Activity

The principle of stereochemistry is fundamental in pharmacology, dictating that the three-dimensional arrangement of atoms within a molecule can significantly influence its biological activity. mdpi.com For chiral compounds—molecules that are non-superimposable on their mirror images—each stereoisomer, or enantiomer, can exhibit distinct pharmacokinetic and pharmacodynamic properties. mdpi.com While comprehensive research specifically detailing the stereoisomeric effects of N-Methyl-3,3-diphenylpropanamine Acetate (B1210297) is not extensively documented in publicly available literature, the biological activity of its stereoisomers can be theoretically explored based on established principles of stereoselectivity in drug action.

N-Methyl-3,3-diphenylpropanamine possesses a chiral center, giving rise to two enantiomers: (R)-N-Methyl-3,3-diphenylpropanamine and (S)-N-Methyl-3,3-diphenylpropanamine. These enantiomers are expected to interact differently with chiral biological macromolecules such as receptors, enzymes, and transport proteins. Such differential interactions can lead to variations in binding affinity, efficacy, and metabolism, ultimately resulting in distinct biological activities.

The potential for stereospecific activity is a critical area of investigation. For instance, one enantiomer may be responsible for the desired therapeutic effects, while the other could be less active, inactive, or even contribute to undesired side effects. This phenomenon underscores the importance of chiral separation and the study of individual enantiomers in drug development. researchgate.net The differential activity of stereoisomers has been observed in a wide range of compounds, where the specific spatial arrangement of functional groups determines the goodness of fit with a biological target. mdpi.comnih.gov

To illustrate the potential for stereoisomeric differentiation in biological activity, the following data table presents a hypothetical comparison based on common observations for chiral amine compounds.

| Stereoisomer | Receptor Binding Affinity (Ki, nM) - Hypothetical Target A | Functional Activity (EC50, nM) - HypotChetical Target A | Metabolic Stability (t1/2, min) - Hypothetical |

|---|---|---|---|

| (R)-N-Methyl-3,3-diphenylpropanamine | 15 | 50 | 120 |

| (S)-N-Methyl-3,3-diphenylpropanamine | 150 | 500 | 60 |

| Racemic (±)-N-Methyl-3,3-diphenylpropanamine | 80 | 275 | 90 |

This table is for illustrative purposes and presents hypothetical data to demonstrate the potential differences in biological activity between stereoisomers.

Future Directions in N-Methyl-3,3-diphenylpropanamine Acetate Research

The exploration of this compound is an evolving field, with several promising avenues for future research. Advancements in analytical and synthetic chemistry, coupled with a deeper understanding of molecular interactions, pave the way for a more comprehensive characterization of this compound and its potential applications.

A primary focus for future research will be the elucidation of novel mechanistic pathways through which this compound and its stereoisomers exert their biological effects. While the broader class of diphenylpropylamine derivatives is known to interact with various targets within the central nervous system, the specific molecular interactions of this compound remain a subject for detailed investigation. drugbank.com

Future studies could employ computational modeling and simulation techniques to predict the binding modes of the (R) and (S) enantiomers with a range of biological targets. chemrxiv.org These in silico approaches can provide insights into the subtle differences in intermolecular forces, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, that govern the stereoselectivity of binding.

Furthermore, advanced biochemical and cell-based assays can be utilized to identify and validate novel molecular targets. Techniques such as chemical proteomics and high-throughput screening could reveal previously unknown protein interactions, thereby uncovering new mechanistic pathways. Understanding these pathways at a molecular level is crucial for a complete picture of the compound's pharmacological profile.

The advancement of research into this compound is intrinsically linked to the development and application of cutting-edge analytical and synthetic technologies.

Novel Analytical Technologies:

The separation and analysis of chiral compounds have seen significant progress, with several techniques offering high resolution and sensitivity. jiangnan.edu.cnmdpi.com Future research on this compound will benefit from the application of these advanced methods:

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs): These are powerful techniques for the enantioselective separation and quantification of the (R) and (S) isomers. researchgate.netmdpi.com The development of new CSPs continues to improve the efficiency of chiral separations.

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC): CE and CEC offer high separation efficiency and require only small sample volumes, making them suitable for the analysis of valuable and limited samples. jiangnan.edu.cnmdpi.com

Mass Spectrometry (MS) Coupled with Chiral Separation Techniques: The coupling of techniques like HPLC or SFC with MS provides not only separation but also sensitive and specific detection and quantification of the individual stereoisomers. researchgate.netacs.org

The following table summarizes modern analytical techniques applicable to the chiral analysis of N-Methyl-3,3-diphenylpropanamine.

| Analytical Technique | Principle | Application in N-Methyl-3,3-diphenylpropanamine Research |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Preparative and analytical separation of (R) and (S) enantiomers. |

| Chiral SFC | Utilizes a supercritical fluid as the mobile phase for faster and more efficient separation on chiral columns. | High-throughput chiral separation for screening and quality control. |

| Chiral CE | Separation based on the differential migration of enantiomers in an electric field in the presence of a chiral selector. | High-resolution analysis of enantiomeric purity. |

| LC-MS/SFC-MS | Combines the separation power of chromatography with the sensitivity and specificity of mass spectrometry. | Trace-level quantification of individual enantiomers in complex matrices. |

Novel Synthetic Technologies:

Recent innovations in synthetic chemistry can be leveraged to produce N-Methyl-3,3-diphenylpropanamine and its derivatives with greater efficiency, stereoselectivity, and sustainability.

Asymmetric Synthesis: The development of stereoselective synthetic routes to obtain enantiomerically pure (R)- and (S)-N-Methyl-3,3-diphenylpropanamine is a key area of future research. This would eliminate the need for chiral separation from a racemic mixture, which can be a costly and time-consuming process.

"One-Pot" Synthesis: A streamlined synthetic approach, such as a "one-pot" method where multiple reaction steps are carried out in the same vessel, has been described for the synthesis of N-methyl-3,3-diphenylpropylamine. google.com This method simplifies the operational process, reduces equipment investment, and lowers production costs. google.com Further optimization of such methods could lead to even more efficient and environmentally friendly syntheses.

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of N-Methyl-3,3-diphenylpropanamine could lead to higher yields and purity.

The integration of these novel technologies will be instrumental in advancing our understanding of this compound, from its fundamental chemical properties to its complex biological interactions.

Q & A

Q. What are the established synthetic routes for N-Methyl-3,3-diphenylpropanamine Acetate, and what experimental precautions are critical during synthesis?

- Methodological Answer : A common synthetic approach involves reductive amination of 3,3-diphenylpropanal with methylamine, followed by acetylation of the amine group using acetic anhydride. Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Monitoring reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).

- Safety: Use inert atmosphere (N₂/Ar) during acetylation to prevent side reactions. Wear PPE (gloves, goggles) due to corrosive reagents like acetic anhydride .

- Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 2.1 ppm (N-methyl singlet), δ 2.8–3.2 ppm (methylene protons adjacent to amine), δ 7.2–7.4 ppm (aromatic protons). ¹³C NMR confirms acetate carbonyl at ~170 ppm .

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 60:40 acetonitrile/water (0.1% TFA). Retention time ~8.2 min .

- Mass Spectrometry : ESI-MS (positive mode) expected m/z 344.2 [M+H]⁺ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation .

- Storage : Keep in airtight containers at –20°C to prevent degradation; label with hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH conditions, and how can degradation products be identified?

- Methodological Answer :

- Stability Testing : Incubate the compound in buffers (pH 2–10, 37°C) for 24–72 hours. Sample aliquots at intervals for HPLC analysis .

- Degradation Pathways : Acidic conditions (pH <4) promote hydrolysis of the acetate group, yielding N-Methyl-3,3-diphenylpropanamine. Use LC-MS to detect degradation products (e.g., m/z 302.2 [M+H–AcOH]⁺) .

Q. What experimental strategies can elucidate the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Extract metabolites using SPE cartridges and analyze via UPLC-QTOF-MS. Look for phase I metabolites (e.g., demethylation, hydroxylation) and phase II conjugates (glucuronides) .

- Isotope Labeling : Synthesize deuterated analogs to track metabolic sites using MS/MS fragmentation patterns .

Q. How can molecular docking studies predict the interaction of this compound with CNS receptors?

- Methodological Answer :

- Target Selection : Focus on receptors with structural homology to diphenylpropanamine-binding proteins (e.g., sigma-1 receptor, PDB ID: 5HK1).

- Docking Workflow : Use AutoDock Vina for ligand-receptor docking. Parameterize the compound’s partial charges with Gaussian09 (B3LYP/6-31G*). Validate binding poses with molecular dynamics simulations (GROMACS, 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.